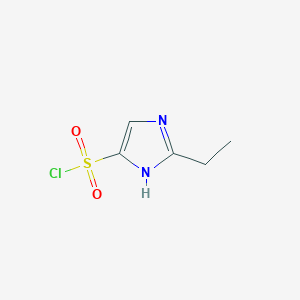

2-ethyl-1H-imidazole-4-sulfonyl chloride

Description

BenchChem offers high-quality 2-ethyl-1H-imidazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-1H-imidazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-1H-imidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-4-7-3-5(8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGQMFABXNGQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-ethyl-1H-imidazole-4-sulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 2-ethyl-1H-imidazole-4-sulfonyl chloride

Introduction

2-ethyl-1H-imidazole-4-sulfonyl chloride is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature—possessing a reactive sulfonyl chloride, a nucleophilic imidazole core, and a lipophilic ethyl group—makes it a versatile scaffold for creating diverse compound libraries. The sulfonyl chloride moiety, in particular, serves as a crucial handle for introducing sulfonamide functionalities, a privileged group in numerous therapeutic agents. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this valuable intermediate, emphasizing the chemical principles, procedural details, and safety considerations essential for successful execution in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

The (1) can be logically dissected into two primary transformations. The core imidazole heterocycle is constructed first, followed by the functionalization of the C4 position.

Our retrosynthetic approach disconnects the C-S bond at the C4 position, identifying 2-ethyl-1H-imidazole (2) as the key precursor. This intermediate is readily accessible via the well-established Radziszewski imidazole synthesis. This two-stage strategy allows for the isolation and purification of the imidazole precursor before proceeding to the more challenging and hazardous chlorosulfonation step.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Precursor, 2-ethyl-1H-imidazole

The initial stage involves the construction of the 2-ethyl-substituted imidazole ring. The Radziszewski reaction, a multicomponent condensation, provides an efficient and direct route using simple, commercially available starting materials.[1]

Principle and Causality: This reaction proceeds by the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde), and ammonia.[2] Glyoxal and ammonia first form a diimine intermediate. Propionaldehyde then condenses with ammonia to form an aldimine. These intermediates subsequently react and cyclize, followed by an oxidation step (often in situ) to yield the aromatic imidazole ring. The choice of propionaldehyde specifically installs the required ethyl group at the C2 position of the imidazole core.

Experimental Protocol: Radziszewski Synthesis of 2-ethyl-1H-imidazole

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add a 40% aqueous solution of glyoxal. Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Ammonia Addition: Charge a concentrated aqueous ammonia solution (28-30%) into the dropping funnel. Add the ammonia solution dropwise to the cooled glyoxal solution, ensuring the internal temperature does not exceed 10 °C. This initial step forms the glyoxal-diimine intermediate.

-

Aldehyde Addition: Once the ammonia addition is complete, add propionaldehyde dropwise via the dropping funnel, again maintaining a low temperature (below 15 °C) to control the exothermic condensation.

-

Reaction Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 40-50 °C and maintain for 3-4 hours to drive the cyclization and aromatization.

-

Work-up and Isolation: Cool the reaction mixture. The product, 2-ethylimidazole, is highly soluble in water.[3] Therefore, the mixture is typically saturated with sodium chloride to decrease its aqueous solubility. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield 2-ethyl-1H-imidazole as a white to pale-yellow solid.[3]

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Form | Key Role |

| Glyoxal (40% aq.) | C₂H₂O₂ | 58.04 | Liquid | 1,2-Dicarbonyl source |

| Ammonia (28% aq.) | NH₃ | 17.03 | Liquid | Nitrogen source |

| Propionaldehyde | C₃H₆O | 58.08 | Liquid | Aldehyde source |

Part 2: Chlorosulfonation of 2-ethyl-1H-imidazole

This final stage is the most critical and hazardous part of the synthesis. It involves an electrophilic aromatic substitution on the electron-rich imidazole ring using a powerful sulfonating agent.

Principle and Causality: Chlorosulfonic acid (ClSO₃H) serves as the electrophile source. The reaction is highly exothermic and requires strict temperature control. The 2-ethyl-1H-imidazole is added portion-wise to a stoichiometric excess of cooled chlorosulfonic acid. This method, adding the substrate to the reagent, ensures that the imidazole immediately encounters a large excess of the sulfonating agent, promoting monosubstitution and helping to manage the heat generated. The ethyl group at C2 directs the electrophilic attack primarily to the C4/C5 position. The reaction is then heated to overcome the activation energy for the substitution. The subsequent quenching of the reaction mixture on ice is a standard and critical step to hydrolyze any remaining chlorosulfonic acid and precipitate the sulfonyl chloride product, which is typically a solid.[4]

Experimental Protocol: Synthesis of 2-ethyl-1H-imidazole-4-sulfonyl chloride

-

Safety First: This procedure must be performed in a certified chemical fume hood. All glassware must be scrupulously dried to prevent violent reactions with chlorosulfonic acid. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place an excess of chlorosulfonic acid (approx. 4-5 equivalents).

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of -10 to -5 °C.

-

Substrate Addition: Dissolve the purified 2-ethyl-1H-imidazole from Part 1 in a minimal amount of a suitable inert solvent or, if it is a low-melting solid, add it carefully in small portions as a powder to the cooled, stirring chlorosulfonic acid. The addition must be slow and controlled to keep the internal temperature below 0 °C.

-

Reaction Maturation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, slowly remove the cooling bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 50-60 °C for 2-3 hours to ensure the completion of the reaction.[4]

-

Work-up and Quenching: (EXTREME CAUTION) Prepare a large beaker containing a stirred slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice slurry. This quenching process is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

-

Isolation and Purification: The solid product, 2-ethyl-1H-imidazole-4-sulfonyl chloride, will precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum to yield the final compound.[5]

Caption: High-level workflow for the forward synthesis.

Characterization and Properties

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic shifts for the imidazole ring protons and the ethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight (208.67 g/mol ) and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1342111-54-9 | |

| Molecular Formula | C₅H₇ClN₂O₂S | [5] |

| Molecular Weight | 208.67 g/mol | [6] |

| Physical Form | Solid | [5] |

| Purity (Typical) | >95% | [5] |

Conclusion

The is a two-stage process that combines a classic heterocyclic ring formation with a challenging but effective electrophilic chlorosulfonation. While the Radziszewski synthesis of the precursor is straightforward, the subsequent chlorosulfonation step demands rigorous adherence to safety protocols and precise control over reaction conditions. This guide outlines a robust and logical pathway, providing the technical insights necessary for researchers to successfully prepare this valuable chemical building block for applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethylimidazole as a Synthesis Catalyst: Driving Efficiency in Chemical Manufacturing. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Synthesis of 2-methylimidazole. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- Rodríguez, J., et al. (2020). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. This reference discusses related sulfonyl chemistry on imidazole rings.

- Google Patents. (2013). CN102924381A - 2-methylimidazole preparation method.

- Ye, T., et al. (2016). An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. Research Explorer - The University of Manchester.

- Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3091-3095. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal of Chemical and Pharmaceutical Research, 8(7), 10-15.

- Dong, X., Liu, X., & Chen, X. (2018). Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester... Analytical Methods, 10(22), 2634-2642.

-

Anichem. (n.d.). ethyl 2-(chlorosulfonyl)-1H-imidazole-5-carboxylate In Stock. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of the product of chlorosulfonation of 1-methylimidazole,.... Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-1H-benzo[d]imidazole-2-sulfonamide. Retrieved from [Link]

Sources

- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CAS 1072-62-4: 2-Ethylimidazole | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 1342111-54-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-ethyl-1H-imidazole-4-sulfonyl chloride (CAS Number: 1342111-54-9), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon available data and established principles of organic chemistry, this document will delve into the compound's properties, potential synthesis, and prospective uses, with a focus on its relevance to drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

2-ethyl-1H-imidazole-4-sulfonyl chloride is a substituted imidazole, a class of five-membered aromatic heterocycles that are central to the structure of numerous biologically active molecules. The presence of a reactive sulfonyl chloride group and an ethyl substituent on the imidazole ring suggests its utility as a versatile chemical building block.

Table 1: Physicochemical Properties of 2-ethyl-1H-imidazole-4-sulfonyl chloride

| Property | Value | Source/Comment |

| CAS Number | 1342111-54-9 | |

| Molecular Formula | C₅H₇ClN₂O₂S | [1] |

| Molecular Weight | 194.64 g/mol | [1] |

| IUPAC Name | 2-ethyl-1H-imidazole-4-sulfonyl chloride | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |

| Melting Point | Not publicly available. | |

| Boiling Point | Not publicly available. | |

| Solubility | Not publicly available. Expected to be soluble in aprotic organic solvents. |

Synthesis and Reactivity

Postulated Synthetic Pathway

A potential synthetic route could commence with the construction of the 2-ethylimidazole core, followed by sulfonation and chlorination.

Caption: Postulated synthetic pathway for 2-ethyl-1H-imidazole-4-sulfonyl chloride.

The initial step would likely involve a variation of the Radziszewski imidazole synthesis, condensing an α-dicarbonyl compound (such as ethyl glyoxylate), an aldehyde (propionaldehyde), and ammonia to form the 2-ethyl-1H-imidazole ring. Subsequent treatment with a sulfonating agent like chlorosulfonic acid would introduce the sulfonyl chloride functionality at the 4-position of the imidazole ring.

Key Reactivity

The sulfonyl chloride group is a highly reactive electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate. It can readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters.

Caption: Key reactions of 2-ethyl-1H-imidazole-4-sulfonyl chloride.

Potential Applications in Drug Discovery

The imidazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold for interacting with biological targets. The addition of a sulfonyl group can further enhance its therapeutic potential.

Antimicrobial Agents

Sulfonamide-containing compounds were among the first effective antimicrobial agents and continue to be a source of new drug candidates. The combination of an imidazole ring and a sulfonamide moiety has been explored for the development of novel antibacterial and antifungal agents. The rationale behind this is that the imidazole part can mimic the histidine residue in proteins, while the sulfonamide group can interfere with folic acid synthesis in microorganisms.

Anticancer Agents

Many imidazole and benzimidazole derivatives bearing sulfonamide groups have been investigated as potential anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, carbonic anhydrases, and tubulin polymerization. The ethyl group on the imidazole ring of CAS 1342111-54-9 could potentially influence its binding affinity and selectivity for specific biological targets.

Experimental Protocol: General Synthesis of an Imidazole Sulfonamide Derivative

The following is a generalized, hypothetical protocol for the synthesis of a sulfonamide derivative from 2-ethyl-1H-imidazole-4-sulfonyl chloride, based on standard laboratory procedures.

Objective: To synthesize N-benzyl-2-ethyl-1H-imidazole-4-sulfonamide.

Materials:

-

2-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 2-ethyl-1H-imidazole-4-sulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous dichloromethane.

-

Add the benzylamine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-ethyl-1H-imidazole-4-sulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

2-ethyl-1H-imidazole-4-sulfonyl chloride is classified as a hazardous substance.[1] It is corrosive and can cause severe skin burns and eye damage (H314).[1] It may also cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 1342111-54-9) is a reactive chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its imidazole core provides a biologically relevant scaffold, while the sulfonyl chloride group allows for facile derivatization. Although specific data on its physicochemical properties and biological activities are limited, the known reactivity of sulfonyl chlorides and the established therapeutic relevance of imidazole sulfonamides suggest that this compound is a valuable building block for the development of new antimicrobial and anticancer agents. Further research is warranted to fully explore the synthetic utility and biological potential of this and related compounds.

References

-

ChemSigma. 2-ethyl-1H-imidazole-4-sulfonyl chloride [1342111-54-9]. Available at: [Link]

- Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

- Google Patents. WO2009071584A1 - A process for the preparation of 5-(2-ethyl-2,3-dihydro-1h-inden-2-yl)-1h-imidazole hydrochloride.

Sources

structure elucidation of 2-ethyl-1H-imidazole-4-sulfonyl chloride

An In-depth Technical Guide to the Structure Elucidation of 2-ethyl-1H-imidazole-4-sulfonyl chloride

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its functionalization with reactive groups like sulfonyl chlorides provides versatile intermediates for drug discovery.[2] This guide presents a comprehensive, multi-technique framework for the unequivocal (CAS: 1342111-54-9). We detail an integrated analytical workflow, moving from initial molecular formula confirmation and functional group identification to the precise mapping of atomic connectivity and definitive three-dimensional structure determination. This document is intended for researchers, analytical scientists, and drug development professionals who require a rigorous, field-proven approach to structural characterization, emphasizing the causality behind experimental choices and adherence to the principles of scientific integrity.

The Strategic Approach to Structure Elucidation

The confirmation of a molecular structure is not a linear process but a convergent one, where data from orthogonal analytical techniques are integrated to build an irrefutable case. Our strategy for 2-ethyl-1H-imidazole-4-sulfonyl chloride is based on a three-tiered approach:

-

Tier 1: Foundational Analysis: Rapidly confirm the molecular formula and identify key functional groups using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Tier 2: Connectivity Mapping: Employ a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to establish the precise bonding framework of the molecule.

-

Tier 3: Absolute Structure Confirmation: Utilize Single-Crystal X-ray Crystallography to determine the exact three-dimensional arrangement of atoms in space, providing the highest level of structural certainty.[3]

The relationship between these tiers is illustrated in the workflow diagram below.

Caption: A strategic workflow for structure elucidation.

Tier 1: Foundational Analysis

High-Resolution Mass Spectrometry (HRMS)

Causality: Before investing in more time-consuming analyses, it is critical to confirm that the compound has the correct elemental composition. HRMS provides a highly accurate mass measurement, enabling the confident determination of the molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min and acquire the spectrum over a mass range of m/z 50-500.

Expected Data: The molecular formula of 2-ethyl-1H-imidazole-4-sulfonyl chloride is C₅H₇ClN₂O₂S. A key validation is the observation of the characteristic isotopic pattern for a chlorine-containing compound, where the [M+H]⁺ and [M+2+H]⁺ peaks appear in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl.[4]

| Parameter | Expected Value |

| Molecular Formula | C₅H₇ClN₂O₂S |

| Exact Mass (Monoisotopic) | 193.9917 |

| Observed [M+H]⁺ for ³⁵Cl | 194.9990 ± 5 ppm |

| Observed [M+H]⁺ for ³⁷Cl | 196.9961 ± 5 ppm |

| Isotopic Ratio (M:M+2) | Approximately 3:1 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule. For this compound, the definitive signatures are the strong S=O stretches of the sulfonyl chloride group and vibrations associated with the imidazole ring.[5]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Due to the moisture sensitivity of sulfonyl chlorides, this should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).[4]

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic ATR correction and baseline correction on the resulting spectrum.

Expected Data: The presence of the sulfonyl chloride group is confirmed by two very strong, characteristic absorption bands.[4][6]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375-1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1185-1204 | Strong |

| Imidazole Ring | N-H Stretch | 3100-3300 (broad) | Medium |

| Imidazole Ring | C=N Stretch | 1500-1600 | Medium |

| Ethyl Group | Aliphatic C-H Stretch | 2850-2960 | Medium |

| Sulfonyl Chloride (S-Cl) | S-Cl Stretch | 550-650 | Medium |

Tier 2: Unambiguous Connectivity Mapping via NMR

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A combination of 1D and 2D experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry 5 mm NMR tube. Add ~0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.[4] The choice of solvent is critical to avoid reaction with the sulfonyl chloride moiety.

-

Instrumentation: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire gradient-selected, phase-sensitive 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H connections and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2-3 bond C-H correlations.

Predicted ¹H and ¹³C NMR Data

The chemical environment of each nucleus dictates its chemical shift. The electron-withdrawing sulfonyl chloride group and the aromatic imidazole ring will significantly influence the shifts of nearby protons and carbons.

| Atom Label | Atom Type | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | Rationale for Chemical Shift |

| H5 | Imidazole | ~7.8-8.2, s, 1H | - | Proton on the imidazole ring, adjacent to the strongly electron-withdrawing SO₂Cl group. |

| H6/H7 | Ethyl CH₂ | ~2.8-3.1, q, 2H | ~22-26 | Methylene protons adjacent to the imidazole ring and split by the methyl group (quartet). |

| H8 | Ethyl CH₃ | ~1.3-1.5, t, 3H | ~12-15 | Methyl protons split by the adjacent methylene group (triplet). |

| C2 | Imidazole | - | ~150-155 | Carbon bearing the ethyl group. |

| C4 | Imidazole | - | ~140-145 | Carbon bearing the sulfonyl chloride group, significantly deshielded. |

| C5 | Imidazole | - | ~120-125 | Carbon bearing the only ring proton. |

(Note: Chemical shifts are predictive and may vary based on solvent and concentration.)

Connectivity Confirmation with 2D NMR

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. HMBC is particularly crucial for establishing the substitution pattern on the imidazole ring.

Caption: Key expected HMBC correlations for structural confirmation.

Interpretation of Key Correlations:

-

H6/H7 (CH₂) → C2: A correlation from the ethyl methylene protons to the C2 carbon of the imidazole ring confirms that the ethyl group is attached at position 2.

-

H5 → C4 & C2: The single ring proton (H5) should show correlations to both the carbon bearing the sulfonyl chloride (C4) and the carbon bearing the ethyl group (C2). This unequivocally establishes the 2,4-substitution pattern.

Tier 3: Absolute Structure Confirmation

Single-Crystal X-ray Crystallography

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[3]

-

Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled low temperature (e.g., 100 K) to minimize thermal motion.[3]

-

Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This process yields a final structural model with atomic coordinates.[3][7]

Expected Data: The analysis will yield the precise 3D coordinates for every atom (excluding hydrogens, which are typically placed in calculated positions). This data confirms the planarity of the imidazole ring, the tetrahedral geometry around the sulfur atom, and the specific bond lengths and angles, leaving no ambiguity about the molecular structure.

| Parameter | Expected Outcome |

| Connectivity | Confirms the 2-ethyl and 4-sulfonyl chloride substitution pattern determined by NMR. |

| Bond Lengths | Provides precise values for S=O, S-Cl, C-S, and bonds within the imidazole ring and ethyl group. |

| Bond Angles | Confirms the geometry around the sulfur atom (tetrahedral) and the planarity of the five-membered ring. |

| Crystal Packing | Reveals intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, in the solid state. |

Conclusion

The is achieved through a systematic and hierarchical application of modern analytical techniques. The convergence of data from HRMS (confirming elemental composition), FTIR (identifying key functional groups), a suite of 1D and 2D NMR experiments (mapping atomic connectivity), and finally, single-crystal X-ray crystallography (providing the absolute 3D structure) constitutes a self-validating system. This rigorous, evidence-based approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research, development, or regulatory activities involving this compound.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.

- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

-

ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Lázaro-Martínez, A. L., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl Chlorides and Sulfonamides [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-ethyl-1H-imidazole-4-sulfonyl chloride

Introduction and Molecular Structure

2-ethyl-1H-imidazole-4-sulfonyl chloride is a specialized heterocyclic compound featuring a reactive sulfonyl chloride moiety. This functional group makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The combination of the imidazole core, known for its diverse biological activities, and the sulfonyl chloride group allows for the construction of complex molecular architectures with potential pharmacological applications. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

The structural integrity of any synthetic protocol relies on definitive analytical techniques. The following sections will detail the expected spectroscopic data for 2-ethyl-1H-imidazole-4-sulfonyl chloride, explaining the rationale behind the predicted values based on established principles and data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the imidazole ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the lone imidazole ring proton, and the N-H proton. The electron-withdrawing nature of the sulfonyl chloride group at the C4 position will significantly deshield the adjacent C5-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Singlet (s) | 1H | C5-H | The potent electron-withdrawing sulfonyl chloride group at C4 causes significant deshielding of the adjacent proton at C5. |

| ~13.0 - 14.0 | Broad Singlet (br s) | 1H | N1-H | The N-H proton of imidazole is typically broad and appears at a high chemical shift, which can be confirmed by D₂O exchange. |

| ~2.9 - 3.1 | Quartet (q) | 2H | -CH₂-CH₃ | The methylene protons are adjacent to the imidazole ring and will appear as a quartet due to coupling with the methyl protons. |

| ~1.3 - 1.5 | Triplet (t) | 3H | -CH₂-CH₃ | The terminal methyl protons will be a triplet, coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the sulfonyl chloride group (C4) is expected to be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C2 | The C2 carbon, bonded to a nitrogen and adjacent to the ethyl group, will be downfield. |

| ~140 - 145 | C4 | Directly attached to the strongly electron-withdrawing sulfonyl chloride group, this carbon will be significantly deshielded. |

| ~120 - 125 | C5 | The C5 carbon, adjacent to the sulfonyl chloride group, will also be deshielded, though to a lesser extent than C4. |

| ~22 - 25 | -CH₂-CH₃ | Aliphatic methylene carbon. |

| ~12 - 15 | -CH₂-CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-ethyl-1H-imidazole-4-sulfonyl chloride will be dominated by absorptions from the sulfonyl chloride group and the imidazole ring. Strong characteristic bands for the S=O stretching are expected.[1]

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3150 | N-H stretch (imidazole ring) | Medium, Broad |

| 2950 - 3050 | C-H stretch (aromatic/aliphatic) | Medium to Weak |

| 1580 - 1620 | C=N stretch (imidazole ring) | Medium |

| 1450 - 1550 | C=C stretch (imidazole ring) | Medium |

| 1370 - 1390 | SO₂ asymmetric stretch | Strong |

| 1170 - 1190 | SO₂ symmetric stretch | Strong |

| 550 - 650 | S-Cl stretch | Strong |

The presence of strong absorption bands in the 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹ regions is a definitive indicator of the sulfonyl chloride functionality.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pathway

The molecular ion peak (M⁺) is expected at m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) in an approximate 3:1 ratio. A key fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical followed by the loss of sulfur dioxide.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Rationale |

| 194/196 | [M]⁺˙ | Molecular ion, showing the isotopic pattern for chlorine. |

| 159 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 95 | [M - Cl - SO₂]⁺ | Subsequent loss of sulfur dioxide, a common fragmentation for sulfonyl compounds. |

| 81 | [C₄H₅N₂]⁺ | Loss of a methylene group from the ethyl substituent. |

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data discussed. The high reactivity of sulfonyl chlorides necessitates careful handling and the use of anhydrous solvents.

Synthesis of 2-ethyl-1H-imidazole-4-sulfonyl chloride

A plausible synthetic route involves the chlorosulfonation of 2-ethylimidazole. This reaction is typically performed using chlorosulfonic acid at low temperatures.

Workflow for Synthesis:

Step-by-Step Protocol:

-

In a flask equipped with a stirrer and under an inert atmosphere, cool an excess of chlorosulfonic acid to 0°C.

-

Slowly add 2-ethylimidazole to the cooled chlorosulfonic acid with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Due to the reactivity of sulfonyl chlorides, an aprotic solvent is recommended.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate (NaCl or KBr). Alternatively, acquire the spectrum using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-ethyl-1H-imidazole-4-sulfonyl chloride. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization framework has been established. The provided protocols offer a starting point for the synthesis and analysis of this important chemical intermediate. These predictive insights are intended to aid researchers in the successful identification and utilization of this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Goddard, E. D., & Lecomte, J. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethylimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

electrophilicity of 2-ethyl-1H-imidazole-4-sulfonyl chloride

An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-ethyl-1H-imidazole-4-sulfonyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic nature of 2-ethyl-1H-imidazole-4-sulfonyl chloride, a versatile reagent in modern organic synthesis and drug discovery. We will delve into the structural and electronic factors governing its reactivity, explore its synthetic applications, and provide both theoretical and practical frameworks for its use. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a deeper understanding of this important chemical entity.

Introduction: The Significance of 2-ethyl-1H-imidazole-4-sulfonyl chloride

2-ethyl-1H-imidazole-4-sulfonyl chloride is a heterocyclic compound featuring a sulfonyl chloride functional group attached to a substituted imidazole ring.[1] Sulfonyl chlorides are a cornerstone of synthetic chemistry, prized for their ability to act as potent electrophiles.[2][3] They are instrumental in the formation of sulfonamides and sulfonate esters, moieties that are prevalent in a vast array of pharmaceuticals, including antibiotics and antihypertensives.[4] The imidazole core itself is a "privileged" structure in medicinal chemistry, found in numerous biologically active molecules.[5] The unique combination of the highly reactive sulfonyl chloride group with the biologically relevant imidazole scaffold makes 2-ethyl-1H-imidazole-4-sulfonyl chloride a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

The Electrophilic Nature of the Sulfonyl Chloride Group

The high reactivity of sulfonyl chlorides (R-SO₂Cl) stems from the potent electrophilicity of the sulfur atom. This is a direct consequence of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur.[2] This polarization creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which further facilitates nucleophilic substitution reactions.[2]

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.[2] This reaction is generally understood to proceed through a stepwise addition-elimination mechanism, involving a transient, high-energy trigonal bipyramidal intermediate.[2]

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

The Influence of the 2-ethyl-1H-imidazole Moiety on Reactivity

The electrophilicity of the sulfonyl chloride is modulated by the electronic properties of the attached 2-ethyl-1H-imidazole ring.

-

The Imidazole Ring: Imidazole is an aromatic, five-membered heterocycle containing two nitrogen atoms.[6][7] It is considered a π-excessive system, meaning the ring has a high electron density.[8] This property would typically suggest an electron-donating effect, which would decrease the electrophilicity of the sulfonyl sulfur. However, the situation is more complex. The imidazole ring also possesses a pyridine-like nitrogen atom (N3) which is basic and can be protonated.[7] The overall electronic effect is a balance of these competing factors. The electron density at the C4 position (where the sulfonyl chloride is attached) is a key determinant of the molecule's reactivity.[7]

-

The 2-Ethyl Group: The ethyl group at the C2 position is a weak electron-donating group through induction. This will slightly increase the electron density in the imidazole ring, which in turn will slightly decrease the electrophilicity of the sulfonyl chloride compared to an unsubstituted imidazole-4-sulfonyl chloride.

Table 1: Summary of Factors Influencing the Electrophilicity of 2-ethyl-1H-imidazole-4-sulfonyl chloride

| Feature | Electronic Effect | Impact on Electrophilicity of Sulfonyl Group |

| Sulfonyl Group (-SO₂Cl) | Strongly electron-withdrawing | Primary driver of high electrophilicity |

| Imidazole Ring | π-excessive aromatic system | Tends to be electron-donating, potentially reducing electrophilicity |

| 2-Ethyl Group (-CH₂CH₃) | Weakly electron-donating (inductive) | Slightly reduces electrophilicity |

Key Synthetic Transformations

The electrophilic nature of 2-ethyl-1H-imidazole-4-sulfonyl chloride allows it to react readily with a variety of nucleophiles.[4][9]

Synthesis of Sulfonamides

Reaction with primary or secondary amines yields the corresponding sulfonamides. This is one of the most important applications of sulfonyl chlorides in medicinal chemistry.[4]

R¹R²NH + ClSO₂-Im-Et → R¹R²N-SO₂-Im-Et + HCl

Synthesis of Sulfonate Esters

Reaction with alcohols in the presence of a base produces sulfonate esters.

R'OH + ClSO₂-Im-Et → R'O-SO₂-Im-Et + HCl

Experimental and Computational Assessment of Electrophilicity

While the qualitative electrophilicity is clear, quantitative assessment is crucial for predictive synthesis design.

Experimental Approaches: Kinetic Studies

A common method to experimentally determine the relative electrophilicity of a compound is through kinetic studies.[10] By reacting 2-ethyl-1H-imidazole-4-sulfonyl chloride with a well-characterized nucleophile under controlled conditions and monitoring the reaction rate (e.g., by HPLC or NMR), one can obtain a rate constant. Comparing this rate constant to those of other sulfonyl chlorides under identical conditions provides a quantitative measure of its relative electrophilicity.

Protocol: Determination of Relative Electrophilicity via Competitive Reaction

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of 2-ethyl-1H-imidazole-4-sulfonyl chloride and a reference electrophile (e.g., benzenesulfonyl chloride) in a suitable aprotic solvent (e.g., acetonitrile). Also, prepare a stock solution of a nucleophile (e.g., aniline) at a concentration that is half of the electrophile concentration.

-

Reaction Initiation: In a thermostated reaction vessel, combine the 2-ethyl-1H-imidazole-4-sulfonyl chloride and reference electrophile solutions. Initiate the reaction by adding the nucleophile solution.

-

Monitoring and Quenching: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine to consume any remaining sulfonyl chloride).

-

Analysis: Analyze the quenched aliquots by a suitable method like HPLC or LC-MS to determine the ratio of the two sulfonamide products formed.

-

Calculation: The ratio of the products will reflect the relative rates of reaction and thus the relative electrophilicity of the two sulfonyl chlorides.

Caption: Workflow for determining relative electrophilicity.

Computational Approaches: Density Functional Theory (DFT)

Modern computational chemistry provides powerful tools to predict and understand electrophilicity.[11] Using Density Functional Theory (DFT), one can calculate various electronic properties of 2-ethyl-1H-imidazole-4-sulfonyl chloride.

A key descriptor is the global electrophilicity index (ω) , which was conceptualized to measure the stabilization in energy when a system acquires additional electronic charge from the environment.[12] It is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher value of ω indicates a greater electrophilic character.[13][14]

Furthermore, local electrophilicity calculations can identify the most electrophilic sites within the molecule, which for sulfonyl chlorides is invariably the sulfur atom.[14]

Applications in Drug Discovery

The utility of 2-ethyl-1H-imidazole-4-sulfonyl chloride in drug discovery is significant.

-

Scaffold for Library Synthesis: It serves as a versatile starting material for the creation of diverse libraries of imidazole-sulfonamides. These libraries can then be screened for biological activity against various therapeutic targets.

-

Targeted Covalent Inhibitors: The electrophilic sulfonyl chloride group can be employed in the design of targeted covalent inhibitors. These molecules are designed to form a permanent covalent bond with a nucleophilic amino acid residue (such as cysteine or lysine) in the active site of a target protein, leading to irreversible inhibition.

Conclusion

2-ethyl-1H-imidazole-4-sulfonyl chloride is a highly reactive electrophile, a property conferred by its sulfonyl chloride functional group. This reactivity is subtly modulated by the electronic effects of the 2-ethyl-1H-imidazole ring. A thorough understanding of its electrophilic character, achievable through both experimental and computational methods, is key to effectively harnessing its synthetic potential. Its ability to readily form sulfonamides and other sulfur-containing linkages makes it an invaluable tool for medicinal chemists and researchers in the development of novel therapeutics.

References

- Fiveable. (n.d.). Sulfonyl Chloride Definition.

-

Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]

-

Vedantu. (n.d.). Imidazole: Properties, Structure & Uses in Chemistry Explained. Retrieved from [Link]

-

IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]

- Oksińska, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1358.

- Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science an Indian Journal, 19(1), 257.

- Serrano-Andrés, L., et al. (1998). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry A, 102(50), 10391-10399.

- de la Torre, J., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(19), 4513.

-

Supporting Information for "Design and Synthesis of Potent, Selective Coagulation Factor XIa Inhibitors". (n.d.). Retrieved from [Link]

- Parthasarathi, R., et al. (2012). On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness. International Journal of Molecular Sciences, 13(2), 2137-2153.

-

ResearchGate. (n.d.). Correlation between the experimental electrophilicity (E) and the theoretical relative electrophilicity (∆ω) of a series of benzhydryl cations. Retrieved from [Link]

-

Chemsigma. (n.d.). 2-ethyl-1H-imidazole-4-sulfonyl chloride [1342111-54-9]. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) The Electrophilicity Index in Organic Chemistry. Retrieved from [Link]

- Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(2), 259-266.

-

ResearchGate. (2006). (PDF) Electrophilicity Index. Retrieved from [Link]

- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.

- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(50), 18389-18393.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- van der Vlag, R., et al. (2021). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society, 143(4), 2054-2062.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. tsijournals.com [tsijournals.com]

- 6. Imidazole: Properties, Structure & Uses in Chemistry Explained [vedantu.com]

- 7. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stability and Storage of 2-Ethyl-1H-imidazole-4-sulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethyl-1H-imidazole-4-sulfonyl chloride is a highly reactive intermediate crucial for the synthesis of novel chemical entities in drug discovery and development. Its utility, however, is intrinsically linked to its purity and stability. As a bifunctional molecule containing a reactive sulfonyl chloride and a nucleophilic imidazole ring, it is susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the compound's stability profile, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. Adherence to these guidelines is paramount for ensuring experimental reproducibility and the integrity of downstream applications.

Introduction: The Challenge of a Reactive Intermediate

In the landscape of medicinal chemistry, imidazole derivatives are foundational building blocks for pharmacologically active agents.[1] The title compound, 2-ethyl-1H-imidazole-4-sulfonyl chloride, serves as a key precursor for introducing the ethyl-imidazole-sulfonamide moiety, a functional group of interest in various therapeutic areas. However, the compound's high reactivity, conferred by the electrophilic sulfonyl chloride group, also makes it inherently unstable.[2]

Understanding and controlling this instability is not merely a matter of procedural compliance; it is a prerequisite for reliable and reproducible research. The presence of degradation products, chiefly the corresponding sulfonic acid, can lead to failed reactions, inconsistent yields, and erroneous biological data. This document, therefore, serves as an authoritative guide, grounded in chemical principles and empirical best practices, to empower researchers to maintain the integrity of this valuable reagent.

Inherent Reactivity and Primary Degradation Pathways

The stability of 2-ethyl-1H-imidazole-4-sulfonyl chloride is dictated by the chemical properties of its two core components: the sulfonyl chloride functional group and the imidazole ring.

The Sulfonyl Chloride Moiety: The Epicenter of Reactivity

The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver of the compound's instability.

Dominant Degradation Pathway: Hydrolysis The most significant and common degradation pathway is hydrolysis, which occurs upon exposure to water, including atmospheric moisture.[3][4][5] The mechanism involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the displacement of the chloride leaving group and the formation of the corresponding, and often unreactive, 2-ethyl-1H-imidazole-4-sulfonic acid and hydrochloric acid.[3][6] This process is autocatalytic to some extent, as the generated HCl can protonate the imidazole ring, potentially altering reactivity. The low aqueous solubility of some sulfonyl chlorides can offer a degree of protection from hydrolysis, but this cannot be relied upon for long-term stability.[3]

Caption: Hydrolytic degradation of the title compound.

The Imidazole Ring: A Secondary Contributor

While the sulfonyl chloride is the primary site of instability, the imidazole ring itself can participate in or be affected by degradation processes. Imidazole derivatives can undergo thermal decomposition, although this typically requires elevated temperatures.[7][8][9] More relevantly, the basic nitrogen atoms in the imidazole ring can react with the HCl generated during hydrolysis, forming an imidazolium hydrochloride salt.

Recommended Storage and Handling Protocols

To mitigate the rapid degradation of 2-ethyl-1H-imidazole-4-sulfonyl chloride, a multi-faceted approach to storage and handling is essential. The core principle is the strict exclusion of moisture.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life of the compound. Quantitative data from a study on a different reactive sulfonyl chloride showed 18% decomposition in one week even when stored at -20°C under argon, underscoring the need for stringent conditions.[10]

| Parameter | Recommendation | Rationale & Causality |

| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including hydrolysis and potential thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing the primary hydrolytic degradation pathway.[10][11] |

| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Prevents moisture ingress and protects from light, which can catalyze the degradation of some reactive compounds. |

| Environment | Inside a desiccator | Provides an additional layer of protection against ambient humidity, especially for frequently accessed containers. |

Safe Handling: A Self-Validating System

Every handling event introduces a risk of exposure. The following protocol minimizes this risk:

-

Preparation: Allow the sealed container to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Conduct all manipulations in a fume hood with low ambient humidity or, ideally, within a glove box under an inert atmosphere.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Quickly weigh the desired amount and securely reseal the main container immediately.

-

Inert Gas Blanket: After dispensing, flush the headspace of the container with dry argon or nitrogen before resealing.

-

Personal Protective Equipment (PPE): Due to the compound's corrosive nature, always wear chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of the dust.[2]

Experimental Protocol for Stability Assessment

Trust in a reagent requires verification. The following forced degradation study protocol provides a robust system for assessing the intrinsic stability of a specific lot of 2-ethyl-1H-imidazole-4-sulfonyl chloride and for identifying potential degradation products.[12]

Caption: Workflow for forced degradation stability testing.

Methodology

This protocol uses a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products.[12]

Step 1: Stock Solution Preparation

-

Accurately weigh and dissolve 2-ethyl-1H-imidazole-4-sulfonyl chloride in anhydrous acetonitrile (ACN) to prepare a stock solution of approximately 1 mg/mL. Perform this step quickly to minimize exposure to air.

Step 2: Application of Stress Conditions

-

For each condition, mix a defined volume of the stock solution with the stressor. Incubate for a predetermined period (e.g., 24 hours), sampling at intermediate time points (e.g., 2, 8, 24 hours).

-

Acidic Hydrolysis: Mix stock with 0.1 M HCl.

-

Basic Hydrolysis: Mix stock with 0.1 M NaOH.

-

Neutral Hydrolysis: Mix stock with HPLC-grade water.

-

Oxidative Degradation: Mix stock with 3% H₂O₂.

-

Thermal Degradation: Store a sample of the solid compound and a separate sample of the stock solution in an oven at 60°C.

-

Photodegradation: Expose the stock solution to a light source as specified by ICH guideline Q1B, while a control sample is wrapped in foil.[12]

-

Step 3: Sample Quenching and Preparation

-

At each time point, withdraw an aliquot of the stressed sample.

-

For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

Stability-Indicating HPLC Method

A validated analytical method is crucial for accurate quantification.

| Parameter | Typical Conditions |

| Instrument | HPLC with UV or Photodiode Array (PDA) Detector[12] |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection λ | 220 nm (or as determined by UV scan) |

| Injection Vol. | 10 µL |

Step 4: Data Analysis and Interpretation

-

Calculate the percentage of the remaining parent compound at each time point relative to an unstressed control sample (T=0).

-

The peak area of any new peaks represents degradation products. A PDA detector is invaluable for comparing the UV spectra of new peaks to the parent compound.

-

Assess the "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial parent peak area, indicating that all major degradants are being detected.

Conclusion

2-Ethyl-1H-imidazole-4-sulfonyl chloride is a potent synthetic tool whose utility is directly proportional to its chemical integrity. Its primary liability is a pronounced sensitivity to moisture, leading to rapid hydrolytic degradation. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at or below -20°C under an inert atmosphere with strict moisture exclusion—researchers can significantly extend the compound's viable shelf-life. Furthermore, the provided protocol for stability assessment empowers laboratories to validate the quality of their own reagents, ensuring the robustness and reproducibility of their scientific outcomes.

References

- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. The University of Manchester Research Explorer. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Supplemental Information from a relevant study. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

-

Synthesis of sulfonyl chlorides by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. [Link]

-

Photostability of sulfonated and halogenated bacteriochlorins in solution and in cells. ResearchGate. [Link]

-

An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]

-

Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. [Link]

-

Crystal Structure of 2-Ethylimidazole-1-sulfonyl Azide: A New Azidation Reagent. MDPI. [Link]

-

Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]

-

Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing. [Link]

-

Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal. [Link]

-

The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Synthesis of N-Substituted 2-Ethyl-1H-imidazole-4-sulfonamides

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted 2-ethyl-1H-imidazole-4-sulfonamides through the reaction of 2-ethyl-1H-imidazole-4-sulfonyl chloride with various primary amines. Sulfonamides are a cornerstone functional group in medicinal chemistry, and imidazole-containing scaffolds are prevalent in numerous therapeutic agents.[1] This guide details the underlying reaction principles, offers two distinct experimental protocols (a standard method and a microwave-assisted alternative), provides a troubleshooting guide for common issues, and outlines methods for product characterization. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure robust and reproducible outcomes for researchers in drug discovery and synthetic chemistry.

Scientific Principles and Reaction Mechanism

The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic and widely utilized nucleophilic substitution reaction.[2][3] The core of this transformation involves the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.

Key Mechanistic Steps:

-

Nucleophilic Attack: The primary amine (R-NH₂) acts as a nucleophile, attacking the sulfur atom of the 2-ethyl-1H-imidazole-4-sulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, a good leaving group, is subsequently eliminated.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

The overall reaction is illustrated below:

Caption: Workflow for the standard synthesis protocol.

-

2-Ethyl-1H-imidazole-4-sulfonyl chloride (1.0 eq)

-

Primary amine (1.0-1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 2-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. [1][2]4. Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). [1]The acidic wash removes excess base, while the basic wash removes any unreacted sulfonyl chloride (as sulfonic acid) and the HCl salt of the base.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted 2-ethyl-1H-imidazole-4-sulfonamide.

-

Protocol B: Microwave-Assisted Synthesis

This method is ideal for rapid synthesis and library generation, often resulting in higher yields and shorter reaction times. [4]

-

2-Ethyl-1H-imidazole-4-sulfonyl chloride (1.0 eq)

-

Primary amine (1.0 eq)

-

No solvent or base is typically required for this neat reaction.

-

Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) followed by 2-ethyl-1H-imidazole-4-sulfonyl chloride (1.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for 5-15 minutes. The optimal time and temperature should be determined empirically for each substrate.

-

Workup: After the reaction is complete and the vessel has cooled, treat the mixture with n-hexane and allow it to stand at room temperature.

-

Purification: The resulting crystals can often be collected by simple filtration, washed with cold n-hexane, and dried to yield the final product with high purity. [1]If necessary, further purification can be achieved by recrystallization.

Data Summary & Characterization

The choice of primary amine will influence reaction times and yields. The following table provides representative data for this class of reactions.

| Primary Amine Type | Typical Reaction Time (Protocol A) | Expected Yield Range | Notes |

| Aliphatic (e.g., Butylamine) | 4-8 hours | 85-95% | Generally high reactivity due to the strong nucleophilicity of the amine. |

| Aromatic (e.g., Aniline) | 6-12 hours | 70-90% | Reactivity can be affected by substituents on the aromatic ring. Electron-donating groups increase reactivity. |

| Heterocyclic (e.g., 2-Aminopyridine) | 8-18 hours | 60-85% | Reactivity can be lower due to the electronic nature of the heterocycle. |

| Sterically Hindered (e.g., tert-Butylamine) | 12-24 hours | 40-70% | Slower reaction rates and potentially lower yields due to steric hindrance around the nitrogen atom. |

Product Characterization:

The structure and purity of the synthesized N-substituted 2-ethyl-1H-imidazole-4-sulfonamides should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the ethyl group, the imidazole ring protons, and the substituent from the primary amine.

-

Infrared (IR) Spectroscopy: To identify characteristic absorption bands for the SO₂ group (typically around 1100-1370 cm⁻¹) and the N-H bond of the sulfonamide. [4]* Mass Spectrometry (MS): To confirm the molecular weight of the final product. [5]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient reaction time or temperature. | 1. Use fresh sulfonyl chloride and ensure all glassware/solvents are anhydrous.<[2]br>2. Increase the reaction temperature or consider using a catalytic method.3. Extend the reaction time and monitor closely by TLC. |

| Significant Amount of a Polar Byproduct (Sulfonic Acid) | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride. [2] | 1. Use flame-dried glassware.2. Use anhydrous solvents from a solvent purification system or a freshly opened bottle.3. Run the reaction under a strict inert atmosphere. |

| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess sulfonyl chloride was used.2. High reaction temperature favoring the second sulfonylation. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.<[2]br>2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Monitor the reaction closely and quench it once the starting amine is consumed. |

References

- Benchchem Technical Support Center. Sulfonamide Synthesis with Primary Amines.

- Benchchem Application Notes. Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Macmillan Group, Princeton University.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- ResearchGate.

- Royal Society of Chemistry.

- MDPI.

Sources

protocol for sulfonamide synthesis using 2-ethyl-1H-imidazole-4-sulfonyl chloride

Application Note & Protocol

Topic: High-Fidelity Synthesis of Novel Sulfonamides Utilizing 2-Ethyl-1H-imidazole-4-sulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract